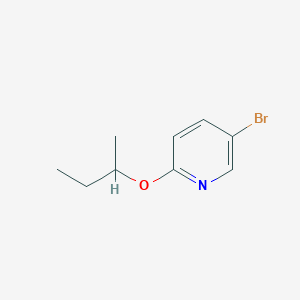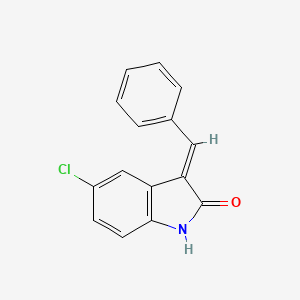
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficiency and yield. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tryptophan residue can undergo oxidation, forming products like kynurenine.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: DTT, β-mercaptoethanol.
Substitution Reagents: Amino acid analogs, protecting group reagents.
Major Products
Oxidation Products: Kynurenine from tryptophan oxidation.
Reduction Products: Free thiols from disulfide bond reduction.
Substitution Products: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is used in studies of peptide synthesis, structure, and function. It serves as a model compound for developing new synthetic methodologies and understanding peptide behavior.
Biology
In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also be employed in the design of peptide-based drugs and biomaterials.
Medicine
Medically, this compound has potential applications in drug delivery systems, as it can be engineered to target specific cells or tissues. It may also be used in the development of peptide therapeutics for various diseases.
Industry
In the industrial sector, this peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.
Mechanism of Action
The mechanism of action of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or nucleic acids. This binding can modulate biological pathways, leading to desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar Compounds
H-DL-Arg-Gly-DL-Asp-OH: Lacks the tryptophan residue, which may affect its binding properties and biological activity.
H-DL-Arg-Gly-DL-Asp-DL-Phe-OH: Contains phenylalanine instead of tryptophan, altering its hydrophobicity and interaction with targets.
H-DL-Arg-Gly-DL-Asp-DL-Tyr-OH: Includes tyrosine, which can undergo phosphorylation, adding another layer of regulatory potential.
Uniqueness
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is unique due to the presence of tryptophan, which can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity and specificity for certain targets. This makes it particularly useful in applications requiring precise molecular recognition.
Properties
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNLTVRZIHFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)


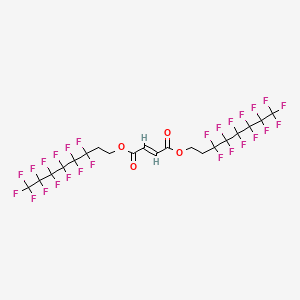
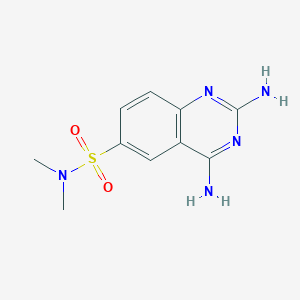
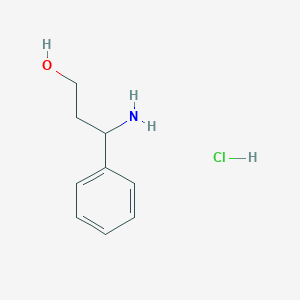

![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)
